Bevantolol is synthesized from specific precursors, notably 3,4-dimethoxyphenethylamine and m-tolyl glycidyl ether. It falls under the category of beta-blockers, which are widely utilized in cardiovascular therapies. The compound is recognized in various databases, including DrugBank, where it is assigned the accession number DB01295 .
The synthesis of Bevantolol involves several key steps that ensure high yield and purity. A notable method includes the reaction between 3,4-dimethoxyphenethylamine and (S)-(+)-m-tolyl glycidyl ether, derived from (R)-(−)-epichlorohydrin. This process can be optimized by controlling reaction conditions such as temperature and molar ratios of reactants.
Bevantolol has a complex molecular structure characterized by a specific arrangement of atoms that contribute to its pharmacological activity. The chemical formula is , with a molecular weight of approximately 345.43 g/mol.
Bevantolol undergoes various chemical reactions that can affect its stability and activity. These include:
The mechanism of action of Bevantolol involves selective antagonism at beta-1 adrenergic receptors located primarily in cardiac tissues. By binding to these receptors, Bevantolol inhibits the effects of norepinephrine and epinephrine, leading to:
Animal studies have confirmed its dual action on alpha receptors as well, although its primary therapeutic effect is through beta-1 receptor antagonism .
Bevantolol exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring consistent therapeutic efficacy .
Bevantolol has significant applications in clinical settings:
In addition to its established uses, ongoing research aims to explore the full spectrum of its pharmacological potential .
(S)-Bevantolol (CAS: 135531-41-8) is a single-enantiomer β-adrenergic antagonist defined by its stereospecific configuration at the propanolamine chiral center. The molecule features a secondary alcohol group attached to a carbon atom bonded to four distinct substituents:
This carbon (C2 of the propanol chain) adopts an S-absolute configuration, critically influencing its biological activity. The (S)-enantiomer exhibits approximately 100-fold greater β1-adrenoceptor binding affinity than its (R)-counterpart due to optimal spatial orientation for receptor interaction [4] [8]. The molecular formula is C20H27NO4 (molecular weight: 345.43 g/mol), with systematic IUPAC name: (2S)-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(3-methylphenoxy)propan-2-ol [2] [3].
Table 1: Stereochemical Comparison of Bevantolol Enantiomers
Property | (S)-Bevantolol | (R)-Bevantolol |
---|---|---|
CAS Registry Number | 135531-41-8 | Not reported in sources |
Specific Rotation | (-)-rotation* | (+)-rotation* |
β1-Receptor IC50 | 8.2 nM | >1000 nM |
α1-Receptor IC50 | 420 nM | >1000 nM |
* Optical rotation data implied by "(-)" nomenclature in sources [2] [3]
(S)-Bevantolol is a lipophilic solid with moderate water solubility that increases significantly upon hydrochloride salt formation:
Table 2: Physicochemical Parameters of (S)-Bevantolol
Parameter | Value | Conditions |
---|---|---|
Molecular Weight | 345.433 g/mol | Free base |
Density | 1.1 ± 0.1 g/cm³ | Solid state |
Vapor Pressure | 0.0 ± 1.4 mmHg | 25°C |
Refractive Index | 1.551 | Not specified |
Flash Point | 267.3 ± 30.1 °C | Standard pressure |
Crystallography:While single-crystal X-ray data was not explicitly provided in the sources, the hydrochloride salt crystallizes in an orthorhombic system (literature reference). The free base exhibits a melting point below decomposition but no specific value was reported in the retrieved data [2] [5].
Spectroscopic Identifiers:
Structural Representations:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: